顺式-叔丁基3-(氨基甲基)-2-甲基吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

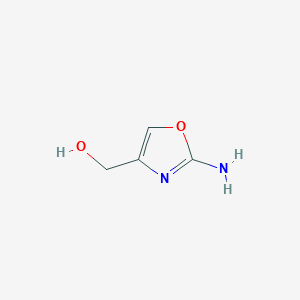

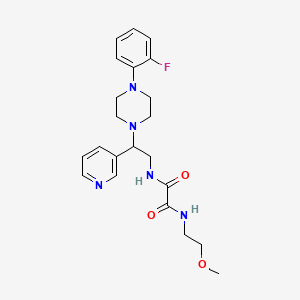

Cis-tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is a compound that is structurally related to a variety of intermediates used in the synthesis of pharmaceuticals and biologically active molecules. The tert-butyl group serves as a protecting group for the carboxylate, enhancing the molecule's stability and reactivity for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds often involves starting from readily available amino acids or their derivatives. For instance, the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for a protein kinase inhibitor, starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and proceeds with an asymmetric approach, yielding a 49% overall yield . Similarly, the synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid demonstrates the use of amino acids as starting materials, optimizing reaction conditions for industrial preparation .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic methods such as FTIR, 1H and 13C NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

The tert-butyl group in such molecules is a common protecting group that can be removed under certain conditions, allowing for further functionalization of the molecule. For example, the Mitsunobu reaction followed by alkaline hydrolysis was used to convert tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates to their corresponding trans isomers . Additionally, the use of chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, in synthesis can lead to the formation of enantiomerically pure products .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and stereochemistry. The presence of tert-butyl groups typically increases the steric bulk, affecting the molecule's reactivity and solubility. The stereochemistry, particularly the cis or trans orientation of substituents, can significantly impact the compound's reactivity and its ability to interact with biological targets. For example, the synthesis and characterization of cis and trans isomers of 3-methyl-1-tert-butyl-4-acetyl- and 3-methyl-1-tert-butyl-4-carbomethoxy-4-piperidols involved studying the interrelationship between structure and reactivity .

科学研究应用

对映选择性合成和手性应用

顺式-叔丁基3-(氨基甲基)-2-甲基吡咯烷-1-羧酸酯参与对映选择性合成。Naef 和 Seebach (1985) 探索了其在由氨基酸(如 (S)-丙氨酸和 (S)-苯丙氨酸)制备对映体纯顺式和反式构型的 2-(叔丁基)-3-甲基咪唑烷-4-酮中的用途,这对于生成手性、非外消旋烯醇盐至关重要 (Naef & Seebach, 1985)。

取代化合物合成

Boev 等人 (2015) 研究了叔丁基3-烯丙基-4-羟基哌啶-1-羧酸酯(叔丁基3-烯丙基-4-氧代哌啶-1-羧酸酯的衍生物)的合成,表明其在创建化学多样性结构中的重要性 (Boev 等人,2015)。

合成中的新方法

Toyota 等人 (1996) 开发了一种涉及叔丁基丙烯酸酯的新方法,用于制备顺式-2-氟环丙烷-1-羧酸,展示了其在创新合成技术中的作用 (Toyota 等人,1996)。

在材料科学中的应用

Yamashita 等人 (2019) 利用连续光流动化学进行顺式-环丁烷衍生物的规模化合成,表明其在材料科学和生物活性化合物制备中的应用 (Yamashita 等人,2019)。

参与抗菌剂合成

Di Cesare 等人 (1992) 描述了具有手性氨基吡咯烷取代基的新型 7-取代-1-叔丁基-6-氟萘啶酮-3-羧酸的合成,突出了其在创建抗菌剂中的重要性 (Di Cesare 等人,1992)。

属性

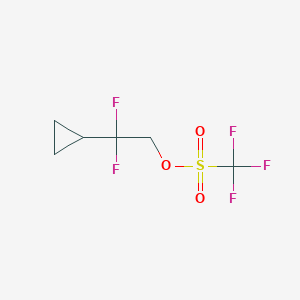

IUPAC Name |

tert-butyl (2R,3S)-3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-9(7-12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGUGBZHMDGDJD-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1C(=O)OC(C)(C)C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2542137.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B2542138.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2542141.png)